-3 Arachidonic Acid methyl ester

Description

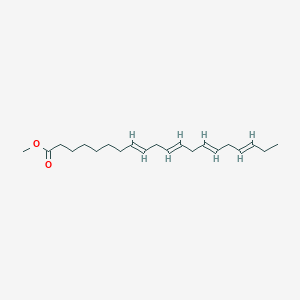

Chemical Structure and Properties ω-3 Arachidonic Acid methyl ester (CAS 132712-70-0) is a fatty acid methyl ester (FAME) derived from arachidonic acid (AA), a polyunsaturated ω-6 fatty acid. However, its ω-3 designation arises from the methyl ester’s specific isomerism, characterized by double bonds at positions 8Z, 11Z, 14Z, and 17Z (all-cis configuration) . The molecular formula is C21H34O2, with a molecular weight of 318.49 g/mol . It is typically supplied as a solution in methanol (≥98% purity) for research applications .

Research Applications

This compound is extensively used in studies of lipid metabolism, inflammatory pathways, and cellular signaling. It serves as a precursor for lipid mediators like prostaglandins and leukotrienes and is incorporated into cell membranes to study membrane fluidity . Additionally, it activates protein kinase C (PKC), making it valuable in biochemical assays .

Properties

Molecular Formula |

C21H34O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

methyl (8E,11E,14E,17E)-icosa-8,11,14,17-tetraenoate |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4+,8-7+,11-10+,14-13+ |

InChI Key |

OHQGIWOBGITZPC-ARQYDCTJSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hydrochloric Acid/Methanol Method

A widely adopted approach involves hydrochloric acid (HCl) as a catalyst in methanol. Saponification followed by methylation converts glycerolipids and sterol esters into fatty acid methyl esters (FAMEs). The optimized protocol uses 8% (w/v) HCl in methanol/water (85:15 v/v) with toluene as a co-solvent. The reaction proceeds at 45°C overnight or 100°C for 1–1.5 hours, achieving near-quantitative yields for arachidonic acid methyl ester. This method is cost-effective and suitable for bulk processing but risks isomerization of polyunsaturated double bonds under prolonged heating.

Boron Trifluoride/Methanol Method

Boron trifluoride (BF₃)-methanol complexes are preferred for conjugating double bond preservation. A 14% BF₃/methanol solution at room temperature for 30 minutes minimizes artifactual isomerization of cis double bonds, critical for arachidonic acid’s bioactivity. Comparative studies show this method reduces α- to β-eleostearic acid conversion by >90% compared to HCl or H₂SO₄ catalysis. However, BF₃’s toxicity necessitates stringent safety protocols.

Base-Catalyzed Transesterification

Potassium Hydroxide/Methanol Method

Base-catalyzed transesterification is rapid for triglyceride-rich sources. A 2 N potassium hydroxide (KOH) methanolic solution reacts with lipid extracts at ambient temperature for 30 seconds, followed by hexane extraction. While efficient for triacylglycerols, this method fails to esterify free fatty acids (FFAs), limiting its utility for purified arachidonic acid.

Enzymatic Synthesis

Lipoxygenase-Mediated Oxidation and Reduction

Arachidonic acid methyl ester can be synthesized via enzymatic oxidation using soybean lipoxygenase. Aerobic oxidation at pH 9.0 generates 15-hydroperoxyeicosatetraenoic acid (15-HPETE), reduced to 15-hydroxyeicosatetraenoic acid (15-HETE) with sodium borohydride. Subsequent methylation with diazomethane yields the methyl ester. This method achieves 45% yield but requires specialized enzyme handling and multi-step purification.

Multi-Step Synthetic Approaches

Wittig Reaction-Based Synthesis

For high-purity applications, arachidonic acid methyl ester is synthesized de novo via Wittig reactions. Phosphonium salts (e.g., hexyltriphenylphosphonium bromide) react with chiral aldehydes under salt-free conditions to construct the polyunsaturated chain. Final saponification with lithium hydroxide and re-esterification ensures stereochemical fidelity. This method produces enantiopure methyl esters but demands advanced technical expertise and prolonged reaction times.

Comparative Analysis of Preparation Methods

Characterization and Quality Control

Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-Wax, HP-88) resolves arachidonic acid methyl ester from isomers. Nuclear magnetic resonance (NMR) confirms double bond geometry via allylic coupling constants (J = 10–12 Hz for cis bonds). High-performance liquid chromatography (HPLC) with UV detection (λ = 200–210 nm) quantifies purity.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to form saturated fatty acid methyl esters, though this reaction is less common.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and various peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst can be used.

Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are typically employed.

Major Products:

Oxidation: Produces oxylipins, including prostaglandins, thromboxanes, and leukotrienes.

Reduction: Yields saturated fatty acid methyl esters.

Substitution: Results in various substituted fatty acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: -3 Arachidonic Acid methyl ester is used as a reference standard for the quantification of -3 Arachidonic Acid in biological samples. It is also employed in the synthesis of complex lipid molecules for research purposes .

Biology: The compound is utilized to study lipid behavior and lipid-protein interactions within cellular membranes. It helps in understanding the role of lipids in cell signaling and membrane dynamics .

Medicine: Due to its anti-inflammatory properties, this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. It is also studied for its role in cardiovascular health .

Industry: In the industrial sector, this compound is used in the formulation of specialized dietary supplements and functional foods aimed at promoting cardiovascular and overall health .

Mechanism of Action

-3 Arachidonic Acid methyl ester exerts its effects primarily through the production of oxylipins, which are derived from the oxidation of the compound. These oxylipins act as signaling molecules that regulate various physiological processes, including inflammation and immune responses . The compound activates protein kinase C at specific concentrations, influencing cellular signaling pathways .

Comparison with Similar Compounds

Research Implications

- Pharmacokinetics : Ethyl esters exhibit prolonged plasma half-lives compared to methyl esters, making them suitable for therapeutic formulations .

- Enzyme Specificity : The selectivity of eLOX for methyl esters highlights their role in dermatological research, particularly in studying epidermal inflammation .

- Analytical Chemistry : FAMEs like AA methyl ester are indispensable in lipidomics for quantifying fatty acid profiles via GC-MS .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stability considerations for ω-3 arachidonic acid methyl ester in laboratory settings?

- Methodological Answer : Store the compound in sealed, light-resistant containers at -20°C to prevent degradation. Stability is maintained for ≥2 years under these conditions. Avoid repeated freeze-thaw cycles, as esterified fatty acids may hydrolyze over time. Use inert solvents like ethanol or dimethyl sulfoxide (DMSO) for reconstitution, and purge solutions with nitrogen to minimize oxidation .

Q. How can researchers safely handle ωthis compound given its toxicity profile?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Avoid inhalation of vapors; use respiratory protection (e.g., NIOSH-approved masks) for prolonged exposure.

- In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What extraction and purification methods are optimal for isolating ωthis compound from biological matrices?

- Methodological Answer : Use the Bligh-Dyer method for lipid extraction: homogenize samples in a chloroform-methanol-water (2:1:0.8 v/v) mixture. Centrifuge to separate the chloroform layer (lipid-rich), then evaporate under nitrogen. Purify via thin-layer chromatography (TLC) or HPLC using C18 columns .

Advanced Research Questions

Q. How can experimental designs address conflicting data on the pro-inflammatory vs. anti-inflammatory roles of ω-3 arachidonic acid derivatives?

- Methodological Answer :

- Control Variables : Standardize cell culture conditions (e.g., oxygen tension, serum-free media) to minimize confounding effects.

- Dose-Response Curves : Test a range of concentrations (e.g., 1–100 µM) to identify biphasic effects.

- Pathway Analysis : Combine LC-MS/MS for metabolite profiling with siRNA knockdown of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes to clarify metabolic flux .

Q. What analytical techniques are most reliable for quantifying ωthis compound in complex biological samples?

- Methodological Answer :

- GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and use a DB-5MS column. Calibrate with internal standards (e.g., deuterated arachidonic acid methyl ester) to correct for matrix effects.

- Validation : Ensure linearity (R² >0.99) across the detection range (0.1–100 ng/µL) and validate precision (CV <15%) .

Q. How can researchers resolve discrepancies in the bioavailability of esterified vs. free ω-3 arachidonic acid in in vivo models?

- Methodological Answer :

- Comparative Studies : Administer equimolar doses of esterified and free forms to rodents. Measure plasma kinetics via LC-MS at timed intervals.

- Tissue Distribution : Use radiolabeled (³H or ¹⁴C) esters and autoradiography to track uptake in target organs (e.g., brain, liver).

- Enzyme Inhibition : Co-administer lipase inhibitors (e.g., orlistat) to assess hydrolysis-dependent bioavailability .

Methodological Challenges and Solutions

Q. What are common pitfalls in interpreting ωthis compound’s effects on lipid signaling pathways?

- Answer :

- Artifact Risk : Contamination by free arachidonic acid (from ester hydrolysis) may skew results. Validate purity via NMR or FTIR pre-experiment.

- Cross-Reactivity : Use isoform-specific inhibitors (e.g., COX-2-selective celecoxib) to distinguish enzyme contributions .

Q. How to optimize protocols for synthesizing ωthis compound with high enantiomeric purity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.